The compound "6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol" is a derivative within the class of dihydro-1H-pyrrolo[1,2-a]imidazole compounds, which have been extensively studied due to their diverse pharmacological properties and potential therapeutic applications. Research has been conducted to synthesize various derivatives and to evaluate their biological activities, including cognition enhancement, cancer therapy, acid blocking, and antiviral effects12378.
The synthesized dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have shown potent antiamnestic activity, with some compounds being more potent than reference drugs like oxiracetam. These findings suggest their potential application as cognition enhancers, particularly in conditions characterized by memory deficits1.
Derivatives such as 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones have been identified as potent p53-MDM2 inhibitors, with significant in vitro antiproliferative activity. These compounds have shown selectivity for certain cancer cell lines, indicating their potential use in targeted cancer therapies2.
The 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been evaluated as P-CABs, with some derivatives showing strong inhibition of the H+/K+-ATPase and potent in vivo activity. These compounds could be further developed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers3.
Imidazo[1,2-a]pyridines with a thioether side chain have been synthesized and tested for antiviral activities against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). Some derivatives exhibited potent and selective inhibitory activity, suggesting their potential as antiviral agents7.
Substituted imidazo[1,2-a]pyridines have been described as a novel class of antiulcer agents with both gastric antisecretory and cytoprotective properties. These compounds are not H2 receptor antagonists nor prostaglandin analogues, yet they exhibit similar therapeutic effects, which may be due to the inhibition of the H+/K+-ATPase enzyme8.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is classified as a bicyclic imidazole derivative. It is part of a broader category of compounds known for their biological activity and potential applications in medicinal chemistry, particularly as pharmaceutical agents or in ionic liquid research due to their unique electrochemical properties .
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has been achieved through various methods:
The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol reveals significant details:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol participates in various chemical reactions:
The mechanism of action for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol primarily revolves around its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This interaction profile suggests potential roles in enzyme inhibition or modulation.
The physical and chemical properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol include:
The applications of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol are diverse:
X-ray diffraction studies at 100 K reveal that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 7.908(7) Å, b = 7.441(8) Å, c = 9.880(9) Å, and β = 104.91(3)°. The asymmetric unit contains one molecule (Z = 4), and the crystal packing is stabilized by weak hydrogen bonds and aliphatic–aromatic interactions [1]. The pyrrolidine ring adopts an envelope conformation to alleviate torsional strain, with the flap atom (C5) displaced by 0.317(2) Å from the mean plane of the remaining four atoms (N1/C3/C4/C6). This puckering minimizes repulsive lone-pair interactions between the imidazole and pyrrolidine nitrogens. The dihedral angle between the imidazole ring and the planar segment of the pyrrolidine ring is 3.85(9)°, indicating near-coplanarity [1].
Table 1: Crystallographic Data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
Parameter | Value |
---|---|
Space group | P2₁/n (monoclinic) |
Temperature | 100 K |
Unit cell volume | 561.8(9) ų |
Flap atom (envelope) | C5 (displacement: 0.317 Å) |
Dihedral angle | 3.85(9)° |
Hydrogen bond (D⋯A) | C1–H1⋯N2 = 3.73(3) Å |
The chiral center at C7 of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol permits two enantiomeric forms:
Both enantiomers share the molecular formula C₆H₈N₂O (molecular weight 124.14 g/mol) but exhibit distinct optical activities. The (S)-enantiomer is commercially available with 98% purity and requires cold-chain transportation due to its stereochemical lability [5]. Stereochemical integrity is critical for applications in asymmetric synthesis, where enantioselective interactions with biological targets or chiral catalysts are paramount [7].
Bond-length analysis highlights significant deviations from parent heterocycles:
Ring puckering is driven by angle distortions:
These variations facilitate strain relief and stabilize the envelope conformation. Molecular dynamics simulations (implicit in crystallographic data) suggest that ring-flipping barriers are lower than in non-fused pyrrolidines due to fusion-induced rigidity [1].
Crystal cohesion is mediated by:
Table 2: Hydrogen-Bond Geometry
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
C1–H1⋯N2 | 0.95(1) | 2.52(1) | 3.73(3) | 150(1) |
Key structural differences from unfused analogs:
Table 3: Bond-Length Comparison with Parent Heterocycles
Bond | 6,7-Dihydro Derivative (Å) | Imidazole (Å) | Pyrrolidine (Å) |
---|---|---|---|
C2–N2 | 1.390(2) | 1.375(1) | – |
N1–C3 | 1.353(2) | – | 1.457(2) |
C3–C4 | 1.492(2) | – | 1.528(2) |
C5–C6 | 1.543(2) | – | 1.528(2) |
The fused system’s stability under electrochemical conditions and conformational adaptability make it superior to non-fused analogs for ionic liquid design [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3